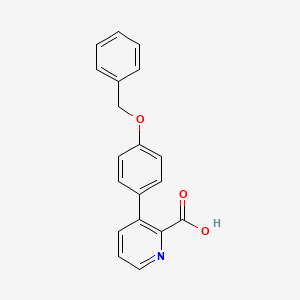

3-(4-Benzyloxyphenyl)picolinic acid

Description

3-(4-Benzyloxyphenyl)picolinic acid is an organic compound with the molecular formula C19H15NO3 It is a derivative of picolinic acid, featuring a benzyloxyphenyl group attached to the third position of the pyridine ring

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)18-17(7-4-12-20-18)15-8-10-16(11-9-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPVJJDRLXMTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(N=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyloxyphenyl)picolinic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-benzyloxybenzaldehyde and picolinic acid.

Condensation Reaction: The 4-benzyloxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 3-(4-Benzyloxyphenyl)picolinic acid.

Industrial Production Methods

Industrial production methods for 3-(4-Benzyloxyphenyl)picolinic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyloxyphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Benzyloxyphenyl)picolinic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzyloxyphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Picolinic Acid: The parent compound, picolinic acid, shares the pyridine carboxylic acid structure but lacks the benzyloxyphenyl group.

4-Benzyloxybenzoic Acid: This compound has a similar benzyloxyphenyl group but is attached to a benzoic acid rather than a picolinic acid.

Uniqueness

3-(4-Benzyloxyphenyl)picolinic acid is unique due to the combination of the benzyloxyphenyl group and the picolinic acid structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

3-(4-Benzyloxyphenyl)picolinic acid is an organic compound with significant potential in various biological applications. This article summarizes its biological activity, including its mechanism of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H15NO3

- Molecular Weight : 305.3 g/mol

The compound is a derivative of picolinic acid, characterized by the presence of a benzyloxyphenyl group at the 3-position of the pyridine ring. This structural modification is believed to enhance its biological activity compared to related compounds.

The biological activity of 3-(4-Benzyloxyphenyl)picolinic acid is hypothesized to involve interactions with specific biological targets:

- Zinc Finger Proteins (ZFPs) : Similar to picolinic acid, this compound may bind to ZFPs, altering their structure and inhibiting their function. This interaction is crucial as ZFPs play vital roles in gene regulation and cellular signaling pathways.

- Biochemical Pathways : The compound may influence zinc transport mechanisms within cells, potentially affecting processes such as cellular signaling and enzyme activity.

Biological Activities

Research indicates that 3-(4-Benzyloxyphenyl)picolinic acid exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects, which could be beneficial in developing new antibiotics or antiseptics.

- Anticancer Potential : There is ongoing research into the anticancer properties of this compound, with studies indicating its ability to inhibit cancer cell proliferation in vitro. Specific mechanisms may include inducing apoptosis or disrupting cell cycle progression.

- Insecticidal Activity : Recent investigations have explored its potential as an insecticide against Aedes aegypti, the vector for several viral diseases. The compound demonstrated larvicidal activity, suggesting it could be a candidate for mosquito control strategies .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Insecticidal | Larvicidal activity against Aedes aegypti |

Case Study: Anticancer Activity

In a study assessing the anticancer potential of 3-(4-Benzyloxyphenyl)picolinic acid, researchers found that treatment with varying concentrations resulted in significant reductions in cell viability in several cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

Case Study: Insecticidal Efficacy

A study focused on the larvicidal properties of 3-(4-Benzyloxyphenyl)picolinic acid showed effective mortality rates against Aedes aegypti larvae. The compound exhibited LC50 and LC90 values that indicate strong activity compared to standard insecticides, making it a promising candidate for further development in vector control programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.